Cas no 882679-43-8 (2-(benzyloxy)-3-broMo-4-Methylpyridine)

2-(benzyloxy)-3-broMo-4-Methylpyridine 化学的及び物理的性質
名前と識別子
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- 2-(benzyloxy)-3-broMo-4-Methylpyridine
- Pyridine, 3-bromo-4-methyl-2-(phenylmethoxy)-
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- インチ: 1S/C13H12BrNO/c1-10-7-8-15-13(12(10)14)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
- InChIKey: SXAJTZDHMRDGSI-UHFFFAOYSA-N
- SMILES: C1(OCC2=CC=CC=C2)=NC=CC(C)=C1Br
2-(benzyloxy)-3-broMo-4-Methylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4541553-0.25g |
2-(benzyloxy)-3-bromo-4-methylpyridine |
882679-43-8 | 95.0% | 0.25g |
$418.0 | 2025-03-15 | |
Enamine | EN300-4541553-2.5g |
2-(benzyloxy)-3-bromo-4-methylpyridine |
882679-43-8 | 95.0% | 2.5g |
$1650.0 | 2025-03-15 | |
Enamine | EN300-4541553-0.5g |
2-(benzyloxy)-3-bromo-4-methylpyridine |
882679-43-8 | 95.0% | 0.5g |
$656.0 | 2025-03-15 | |
Enamine | EN300-4541553-1.0g |
2-(benzyloxy)-3-bromo-4-methylpyridine |
882679-43-8 | 95.0% | 1.0g |
$842.0 | 2025-03-15 | |
1PlusChem | 1P028L9S-1g |
2-(benzyloxy)-3-bromo-4-methylpyridine |
882679-43-8 | 95% | 1g |
$1103.00 | 2024-04-20 | |
1PlusChem | 1P028L9S-2.5g |
2-(benzyloxy)-3-bromo-4-methylpyridine |
882679-43-8 | 95% | 2.5g |
$2102.00 | 2024-04-20 | |
Aaron | AR028LI4-10g |
2-(benzyloxy)-3-bromo-4-methylpyridine |
882679-43-8 | 95% | 10g |
$5006.00 | 2023-12-15 | |
Aaron | AR028LI4-250mg |
2-(benzyloxy)-3-bromo-4-methylpyridine |
882679-43-8 | 95% | 250mg |
$600.00 | 2025-02-16 | |
Aaron | AR028LI4-500mg |
2-(benzyloxy)-3-bromo-4-methylpyridine |
882679-43-8 | 95% | 500mg |
$927.00 | 2025-02-16 | |
Enamine | EN300-4541553-10.0g |
2-(benzyloxy)-3-bromo-4-methylpyridine |
882679-43-8 | 95.0% | 10.0g |
$3622.0 | 2025-03-15 |
2-(benzyloxy)-3-broMo-4-Methylpyridine 関連文献
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
2-(benzyloxy)-3-broMo-4-Methylpyridineに関する追加情報
Professional Introduction to 2-(benzyloxy)-3-bromo-4-Methylpyridine (CAS No. 882679-43-8)
2-(benzyloxy)-3-bromo-4-Methylpyridine, identified by its Chemical Abstracts Service (CAS) number 882679-43-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom incorporated into the benzene-like ring structure. The presence of both bromo and benzyloxy functional groups on the pyridine ring endows this molecule with unique chemical properties, making it a valuable intermediate in the synthesis of more complex pharmacologically active agents.
The structural features of 2-(benzyloxy)-3-bromo-4-Methylpyridine make it particularly interesting for researchers exploring novel drug candidates. The bromo substituent at the 3-position provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in the construction of biaryl structures. These types of structures are prevalent in many approved drugs due to their favorable pharmacokinetic and pharmacodynamic properties. Additionally, the benzyloxy group at the 2-position introduces a hydrophobic moiety that can enhance membrane permeability, a crucial factor in drug design for achieving optimal bioavailability.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various biological pathways relevant to human health and disease. Pyridine derivatives, including 2-(benzyloxy)-3-bromo-4-Methylpyridine, have been extensively studied for their potential applications in modulating enzyme activity and receptor interactions. For instance, studies have demonstrated the utility of substituted pyridines in inhibiting kinases, which are overactive in numerous cancers and inflammatory diseases. The bromo and benzyloxy functionalities serve as handles for designing molecules that can selectively bind to target proteins, thereby modulating their function.
One of the most compelling aspects of 2-(benzyloxy)-3-bromo-4-Methylpyridine is its versatility as a building block in medicinal chemistry. Researchers have leveraged this compound to synthesize a series of derivatives with tailored properties for specific therapeutic applications. For example, modifications at the 4-position methyl group can influence metabolic stability, while alterations to the benzyloxy or bromo substituents can fine-tune binding affinity and selectivity. Such flexibility is essential for optimizing drug candidates throughout the development pipeline.
The synthesis of 2-(benzyloxy)-3-bromo-4-Methylpyridine typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include halogenation reactions to introduce the bromo group, followed by nucleophilic substitution or coupling reactions to install the benzyloxy moiety. The methyl group at the 4-position is often introduced during later synthetic stages to achieve regioselectivity and minimize unwanted side reactions. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and flow chemistry techniques, have been employed to improve yield and scalability.
The pharmacological potential of 2-(benzyloxy)-3-bromo-4-Methylpyridine has been explored in several preclinical studies. Researchers have investigated its effects on enzymes such as tyrosine kinases and Janus kinases (JAKs), which play critical roles in signal transduction pathways associated with immune responses and cell growth. Preliminary data suggest that derivatives of this compound exhibit inhibitory activity against these targets with promising selectivity profiles. Furthermore, computational modeling studies have helped rationalize molecular interactions between these derivatives and their biological targets, guiding further optimization efforts.
The role of computational chemistry in understanding the behavior of 2-(benzyloxy)-3-bromo-4-Methylpyridine cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how structural variations influence binding affinity and metabolic stability. These computational approaches complement experimental work by allowing researchers to predict properties such as solubility, permeability, and enzyme interaction without extensive laboratory screening. Such integration of computational methods into drug discovery pipelines has accelerated the identification of lead compounds like those derived from this pyridine derivative.
In conclusion, 2-(benzyloxy)-3-bromo-4-Methylpyridine (CAS No. 882679-43-8) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and potential therapeutic applications. Its unique combination of functional groups makes it an invaluable intermediate for synthesizing novel drug candidates targeting various diseases. As research continues to uncover new biological pathways and therapeutic strategies, compounds like this will remain at the forefront of medicinal innovation.
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